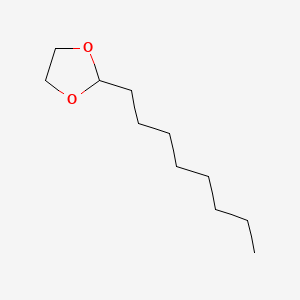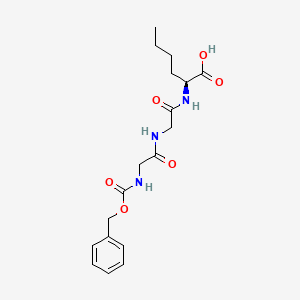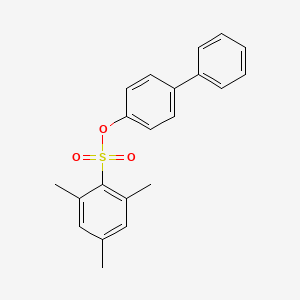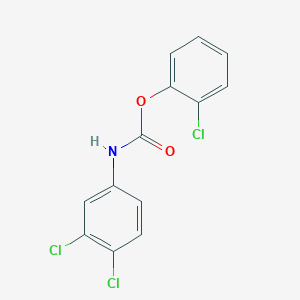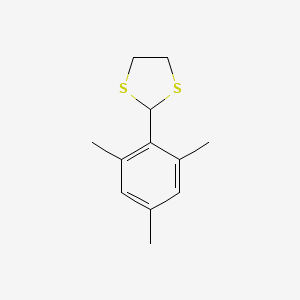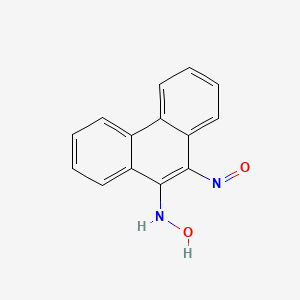
n-Hydroxy-10-nitrosophenanthren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2. It is derived from phenanthrenequinone, a polycyclic aromatic ketone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: It can be reduced to form phenanthrenequinone dihydroxime.
Substitution: It can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrenequinone dihydroxime.
Substitution: Various substituted phenanthrenequinone derivatives.
Applications De Recherche Scientifique
Phenanthrenequinone dioxime has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Phenanthrenequinone: A precursor to phenanthrenequinone dioxime, known for its use in organic synthesis and coordination chemistry.
1,10-Phenanthroline-5,6-dione: Another ortho-quinoidal compound with similar electron transfer properties.
Uniqueness: Phenanthrenequinone dioxime is unique due to its ability to form stable complexes with metal ions and its diverse reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
14090-76-7 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-(10-nitrosophenanthren-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |
Clé InChI |
IERNNCWIAQGPSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



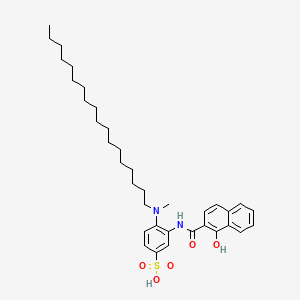




![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

